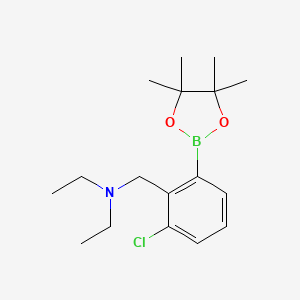

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester

Description

Propriétés

IUPAC Name |

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-14(10-9-11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUNIYOSPVFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122700 | |

| Record name | Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-20-4 | |

| Record name | Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Directed ortho-Metalation and Boronation

The lithiation of substituted benzenes followed by boronation is a well-established method for installing boronic acid derivatives. As demonstrated in the synthesis of structurally related pinacol esters, this approach begins with the lithiation of a pre-functionalized aromatic precursor. For the target compound, the synthesis could initiate with 3-chloro-2-(N,N-diethylaminomethyl)bromobenzene.

Mechanistic Overview :

- Lithiation : Treatment of 3-chloro-2-(N,N-diethylaminomethyl)bromobenzene with n-butyllithium (n-BuLi) at low temperatures (−78°C) in tetrahydrofuran (THF) generates a lithiated intermediate at position 1. The N,N-diethylaminomethyl group acts as a directing group, polarizing the electron density to facilitate deprotonation.

- Boronation : Quenching the lithiated species with trimethyl borate (B(OMe)₃) yields 3-chloro-2-(N,N-diethylaminomethyl)phenylboronic acid.

- Esterification : Reaction with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) at reflux (110°C) produces the pinacol ester with reported yields exceeding 90%.

Critical Considerations :

- The steric bulk of the N,N-diethylaminomethyl group may hinder lithiation efficiency.

- Side reactions, such as nucleophilic attack on the boronate electrophile by the tertiary amine, necessitate careful temperature control.

Miyaura Borylation for Late-Stage Boronic Ester Installation

Palladium-Catalyzed Coupling

The Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂Pin₂), offers a modular route to boronic esters. This method is particularly advantageous for introducing the pinacol ester moiety in the final synthetic step, minimizing interference with pre-existing functional groups.

Synthetic Protocol :

- Precursor Synthesis : Prepare 3-chloro-2-(N,N-diethylaminomethyl)phenyl bromide via bromination of 3-chloro-2-(N,N-diethylaminomethyl)toluene using N-bromosuccinimide (NBS) under radical initiation.

- Borylation : React the aryl bromide with B₂Pin₂ (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv), and 1,4-dioxane at 80°C for 12 hours. This step proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetallation with B₂Pin₂, and reductive elimination to yield the boronic ester.

Yield and Purification :

- Typical yields range from 60–75%, with residual palladium (<0.2%) removed via activated charcoal filtration.

- Column chromatography (hexane/ethyl acetate, 4:1) isolates the product as a pale-yellow oil.

Alternative Method: Sequential Functionalization via Mannich Reaction

Aminomethyl Group Installation Post-Boronation

For substrates sensitive to harsh lithiation or coupling conditions, the N,N-diethylaminomethyl group can be introduced via a Mannich reaction after boronic acid formation.

Stepwise Procedure :

- Boronic Acid Synthesis : Prepare 3-chloro-2-bromophenylboronic acid via lithiation-boronation of 1-bromo-3-chlorobenzene.

- Mannich Reaction : React the boronic acid with paraformaldehyde and diethylamine in acetic acid at 60°C. The electrophilic iminium intermediate undergoes nucleophilic attack by the aromatic ring, installing the aminomethyl group.

- Pinacol Ester Formation : Condense the boronic acid with pinacol in methanol under reflux (65°C) for 6 hours.

Challenges :

- Competitive protodeboronation during the Mannich reaction reduces overall yield.

- Acidic conditions may hydrolyze the boronic acid, necessitating pH monitoring.

Comparative Analysis of Synthetic Routes

Optimization Insights :

- The lithiation route is preferred for large-scale synthesis due to its high efficiency.

- Miyaura borylation excels in substrates with pre-installed sensitive groups but requires rigorous palladium scavenging.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids.

Substitution: Substituted phenylboronic esters.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Boronic acids and their derivatives, including 3-chloro-2-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester, have shown significant promise in medicinal chemistry. They are known to inhibit proteasomes, which are crucial for protein degradation in cells. The first FDA-approved boronic acid drug, Bortezomib (Velcade), is used to treat multiple myeloma and works by inhibiting the proteasome pathway . This class of compounds has led to the development of additional drugs like ixazomib and vaborbactam, expanding their therapeutic potential .

Mechanism of Action

The mechanism involves binding to the active site of proteasomes and blocking their function, which leads to apoptosis in cancer cells. The structural similarity of 3-chloro-2-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester with other boronic acids suggests it may exhibit similar anticancer properties.

Organic Synthesis

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety allows for the coupling with various aryl halides under palladium catalysis . Such reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Sulfinamide Derivatives

The compound has also been reported to react with diethylaminosulfur trifluoride (DAST) to produce sulfinamide derivatives. These derivatives are valuable intermediates in the synthesis of various bioactive compounds .

Material Science

Sensor Development

Boronic acids have been explored for their applications in sensor technology due to their ability to form reversible covalent bonds with diols. This property can be harnessed for the development of sensors that detect sugars or other biomolecules . The unique structure of 3-chloro-2-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester may enhance its selectivity and sensitivity in such applications.

Summary Table of Applications

Case Studies

- Anticancer Research : A study highlighted the efficacy of boronic acids in inhibiting cancer cell growth through proteasome inhibition. Researchers found that modifications to the boronic acid structure can enhance potency against specific cancer types .

- Synthesis Protocols : Research demonstrated a two-step protocol for synthesizing sulfinamide derivatives from boronic acids using DAST. This method showcased the versatility of boronic acids in generating valuable pharmaceutical intermediates .

- Sensor Technology Development : A recent advancement involved using boronic esters in developing glucose sensors, where their ability to form reversible interactions with sugars was exploited to create sensitive detection methods .

Mécanisme D'action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets include various organic substrates that can undergo cross-coupling reactions.

Comparaison Avec Des Composés Similaires

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For example:

- 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester: Expected to have high solubility in polar solvents like chloroform and acetone due to the pinacol ester and diethylaminomethyl group.

- Phenylboronic acid pinacol ester (unsubstituted) : Shows high solubility in chloroform (mole fraction >0.5 at 25°C) and moderate solubility in hydrocarbons (e.g., methylcyclohexane, mole fraction ~0.1) .

- Azaester analogs (e.g., phenylboronic acid azaester) : Exhibit lower solubility in hydrocarbons (mole fraction <0.05 in methylcyclohexane) but comparable solubility in chloroform .

Table 1: Solubility Trends in Organic Solvents

| Compound | Chloroform | Acetone | Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low |

| Phenylboronic acid pinacol ester | High | High | Low |

| 3-Chloro-2-(N,N-diethylaminomethyl)* | High† | High† | Moderate† |

*Predicted based on structural analogs ; †Assumes diethylaminomethyl group enhances solubility in hydrocarbons.

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters in aqueous environments depend on substituents:

- Amine-substituted esters (e.g., para-amino-phenylboronic acid pinacol ester): Hydrolyze slowly (half-life ~3 hours in water) due to electron-donating effects stabilizing the ester .

- Hydroxyl- or acetamide-substituted esters : Hydrolyze rapidly (half-life ~10 minutes in water) .

- This compound: Likely exhibits slow hydrolysis (similar to amine-substituted analogs), making it suitable for applications requiring delayed boronic acid release .

Reactivity in Cross-Coupling Reactions

Pinacol esters are less reactive than boronic acids in cross-coupling reactions. For example:

- Phenylboronic acid pinacol ester : Yields trace coupling products under conditions optimized for boronic acids .

- Electron-deficient analogs (e.g., 3-chloro-substituted): May show slightly enhanced reactivity due to the chlorine’s electron-withdrawing effect, but steric hindrance from the diethylaminomethyl group could offset this .

Structural Analogs

- 3-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester: Similar structure but with a dimethylamine group; reduced lipophilicity compared to the diethyl variant .

- 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester: Contains a nitrile group, enhancing polarity but reducing stability in basic conditions .

- 3-Aminophenylboronic acid pinacol ester: Lacks the chloro and alkylamine groups, leading to faster hydrolysis and lower steric hindrance .

Activité Biologique

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in drug development and chemical reactions such as the Suzuki-Miyaura coupling. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C17H27BClNO2

- IUPAC Name : N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine

- CAS Number : 2096332-20-4

Biological Activity Overview

The biological activity of this compound is primarily explored through its role in drug discovery and its interactions with biological systems. Key areas of focus include:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The specific compound has been investigated for its potential to enhance the efficacy of chemotherapeutic agents .

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in cancer cell proliferation. Studies have demonstrated that it can modulate the activity of proteasomes and other targets crucial for tumor growth .

- Drug Development : As a boron-containing compound, it plays a role in the design of new therapeutic agents targeting various diseases. Its ability to form stable complexes with biomolecules makes it a candidate for developing targeted therapies .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of various boronic acids, including this compound, showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to proteasome inhibition leading to increased levels of pro-apoptotic factors within cancer cells .

Case Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with specific enzymes involved in metabolic pathways. The inhibition of these enzymes resulted in altered metabolic profiles in treated cells, suggesting potential therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor effects | Enhanced stability and selectivity |

| Phenylboronic acid | General enzyme inhibition | Less selective than derivatives |

| 4-Chlorophenylboronic acid | Moderate anticancer activity | Similar structure but lower potency |

Q & A

Q. What solvents are optimal for handling 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester?

The compound exhibits high solubility in polar organic solvents such as chloroform and ketones (e.g., acetone, 3-pentanone) due to its pinacol ester moiety, which reduces polarity compared to the parent boronic acid. Hydrocarbons like methylcyclohexane show poor solubility. Solvent selection should prioritize chloroform for maximum solubility, with acetone as a secondary option for temperature-sensitive reactions .

Q. How is the solubility of this compound experimentally determined?

A dynamic method involving light intensity measurements (via a luminance probe) is recommended. This technique monitors turbidity disappearance during dissolution, enabling precise determination of solubility temperatures. Data correlation using the Wilson, NRTL, or Redlich–Kister equations is advised, with the Redlich–Kister model showing better accuracy for esters .

Q. What synthetic routes are available for preparing this boronic ester?

Common methods include Suzuki-Miyaura coupling precursors, where bis(pinacolato)diboron is reacted with aryl halides. For derivatives, functionalization steps (e.g., amination, hydroxylation) can be performed post-esterification. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is also viable for polymeric derivatives .

Advanced Research Questions

Q. How does solvent polarity influence the compound’s reactivity in cross-coupling reactions?

While polar solvents like chloroform enhance solubility, they may destabilize reactive intermediates in metal-catalyzed reactions. For example, in Rh(III)-catalyzed amination, THF outperforms chloroform due to better coordination with the metal center. Solvent choice must balance solubility and catalytic efficiency .

Q. What are the challenges in ensuring regioselectivity when using this compound in catalytic processes?

Competing pathways, such as protodeboronation or anhydride formation, can arise under acidic or aqueous conditions. Pre-complexation with Lewis bases (e.g., amines) stabilizes the boronic ester, improving regioselectivity. Kinetic studies using NMR or fluorescence probes are recommended to monitor intermediate stability .

Q. How does hydrolysis at physiological pH impact its application in bioresponsive systems?

The pinacol ester undergoes rapid hydrolysis at pH 7.4, releasing the active boronic acid. This property is leveraged in ROS-responsive drug delivery systems, where ester cleavage triggers payload release. Hydrolysis kinetics can be modulated by introducing electron-withdrawing substituents (e.g., chloro groups) to delay degradation .

Q. What analytical techniques are critical for characterizing its stability and reactivity?

Q. Why does this compound underperform compared to boroxines in certain coupling reactions?

Boroxines (cyclic trimers) exhibit higher electrophilicity due to partial positive charge on boron, enhancing transmetalation efficiency. In contrast, the pinacol ester’s steric bulk slows catalytic cycles. Mitigation strategies include using Rh or Pd catalysts with bulky ligands (e.g., xantphos) to stabilize intermediates .

Methodological Considerations

Q. How can contradictions in solubility data between studies be resolved?

Discrepancies often stem from solvent purity or measurement techniques. Standardize protocols using dynamic light-scattering methods and validate with Redlich–Kister correlations. For phenylboronic acid derivatives, account for anhydride equilibrium, which skews polynomial fits .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protection-deprotection : Use tert-butyl carbamate (Boc) groups to shield amines during boronate formation .

- Microwave-assisted synthesis : Reduces reaction time for temperature-sensitive steps (e.g., thiol-ene coupling) .

- In situ monitoring : FTIR or Raman spectroscopy detects intermediate phases, enabling real-time adjustments .

Applications in Advanced Systems

Q. How is this compound utilized in stimuli-responsive drug delivery platforms?

It serves as a ROS-sensitive linker in nanocarriers. For example, in stroke therapy, ROS at infarction sites cleave the ester, releasing H₂S and fluorescent reporters for real-time tracking .

Q. What role does it play in electrochemical biosensor design?

Electrodeposition of its diazonium salts forms multifunctional Au surfaces for capturing cells (via boronic acid-lectin interactions) and immobilizing nanoparticles. Sequential deprotection (e.g., nitro to amine) enables dual functionality in biosensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.